molecular formula C17H22FNO2 B2520543 (3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1797093-27-6

(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2520543
CAS No.: 1797093-27-6
M. Wt: 291.366
InChI Key: PKTQKGARMULIOS-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, incorporating both an azepane and a tetrahydrofuran ring, classifies it as a potential privileged structure, a scaffold known for its ability to interact with multiple biological targets. This characteristic makes it a valuable template for the design and synthesis of novel bioactive molecules. In research settings, this compound is primarily investigated for its potential neuroprotective properties. Structurally analogous compounds featuring the 4-fluorophenyl motif have demonstrated the ability to stabilize microtubule networks and protect neurons against various toxic insults, including beta-amyloid induced degeneration, which is a key area of study in models of Alzheimer's disease . The incorporation of a tetrahydrofuran ring is a feature found in compounds with documented biological activity, further supporting its research utility in probing central nervous system targets . Furthermore, the azepane moiety is a common feature in ligands for G protein-coupled receptors (GPCRs) . Given that GPCRs represent one of the most prominent drug target families, this compound serves as a crucial chemical tool for probing signaling pathways mediated by these receptors. Its potential extends to oncology research, where similar structures have been explored as inhibitors of key signaling pathways, such as the MAPK/MEK cascade, for the treatment of proliferative diseases . Researchers utilize this compound to explore these and other complex biological mechanisms.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO2/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-7,14-15H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTQKGARMULIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone, also known by its IUPAC name [3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H22FNO2, with a molecular weight of approximately 291.366 g/mol. This article explores the biological activity of this compound, examining its pharmacological properties, synthesis, and relevant case studies.

The compound features a unique structure that includes a fluorophenyl group and an azepane ring, which may influence its interaction with biological targets. The presence of the tetrahydrofuran moiety suggests potential solubility and stability advantages.

PropertyValue
Molecular FormulaC17H22FNO2
Molecular Weight291.366 g/mol
IUPAC Name[3-(4-fluorophenyl)azepan-1-yl]-(oxolan-3-yl)methanone
CAS Number1797093-27-6

Pharmacological Studies

Research indicates that analogs of this compound may exhibit significant activity against various biological targets. For instance, studies on similar piperidine derivatives have shown that modifications in alkyl chain length and substitutions can optimize selectivity for dopamine and serotonin transporters .

Case Study: Dopamine Transporter Binding
In a study evaluating various piperidine analogs, compounds with fluorine substitutions demonstrated increased potency and selectivity for the dopamine transporter compared to their non-fluorinated counterparts . This suggests that this compound may possess similar properties, warranting further investigation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including N-arylation and cyclization techniques. The general synthetic route may include:

  • Preparation of Azepane Derivative : Utilizing appropriate starting materials to form the azepane ring.
  • Fluorination : Introducing the fluorine atom at the para position of the phenyl group.
  • Formation of Tetrahydrofuran Moiety : Employing cyclization methods to incorporate the tetrahydrofuran structure.
  • Final Coupling Reaction : Combining all components to yield the final product.

Comparison with Similar Compounds

Key Structural Features :

  • Azepane Ring : A seven-membered saturated ring offering conformational flexibility.
  • Tetrahydrofuran-3-yl Group : A five-membered oxygen-containing ring that may influence solubility and stereoelectronic properties.

Comparison with Structurally Similar Compounds

Below is a detailed comparison with three analogous compounds from the provided evidence, focusing on molecular structure, physicochemical properties, and inferred biological implications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Source
(3-(4-Fluorophenyl)azepan-1-yl)(tetrahydrofuran-3-yl)methanone (Target) C₁₈H₂₄FNO₂ 305.4 4-Fluorophenyl, tetrahydrofuran-3-yl
(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone C₂₁H₂₂F₃NO₂ 377.4 4-Methoxyphenyl, 3-(trifluoromethyl)phenyl
(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone C₂₀H₂₃FN₂O₂ 342.4 4-Fluorophenyl, tetrahydrobenzo[d]isoxazol-3-yl
(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone (Flubendazole intermediate) C₁₃H₇ClFNO₃ 279.65 4-Chloro-3-nitrophenyl, 4-fluorophenyl

Key Observations :

  • Molecular Weight : The target compound (305.4 g/mol) is smaller than the trifluoromethyl analog (377.4 g/mol) and the benzoisoxazole derivative (342.4 g/mol), which may favor better membrane permeability .
  • Substituent Effects: Fluorine vs. Tetrahydrofuran vs. Tetrahydro-2H-pyran: The five-membered tetrahydrofuran ring in the target compound may confer greater rigidity and altered hydrogen-bonding capacity compared to six-membered pyran analogs .

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